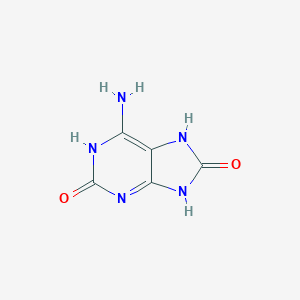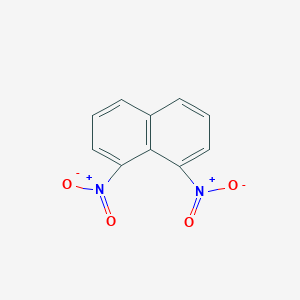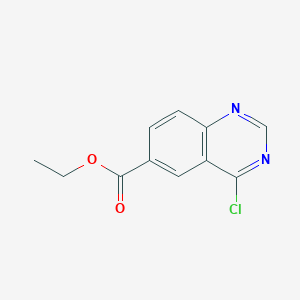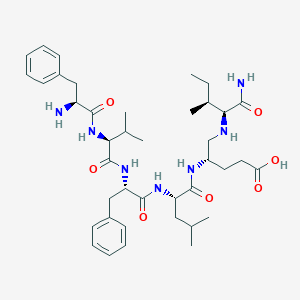
2-Pyrrolidinylphosphonic acid
Descripción general
Descripción
2-Pyrrolidinylphosphonic Acid is an impurity of Alendronic Acid, which is a bone resorption inhibitor used to treat postmenopausal osteoporosis . It has a molecular formula of C4H10NO3P and a molecular weight of 151.10 .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinylphosphonic Acid is characterized by a five-membered pyrrolidine ring with a phosphonic acid group attached .Physical And Chemical Properties Analysis
2-Pyrrolidinylphosphonic Acid is a white to off-white solid. It is soluble in DMSO (sparingly, heated, sonicated), and slightly soluble in water. It has a predicted boiling point of 359.3±52.0°C and a melting point of 275°C (dec.). The predicted density is 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a component of 2-Pyrrolidinylphosphonic acid, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds . It’s particularly valued for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design.
Biological Activity Profiling
The structure of 2-Pyrrolidinylphosphonic acid allows for significant interactions with active site amino acids in proteins, which is essential for the inhibition of certain biological processes . This makes it a valuable tool for studying enzyme inhibition and receptor-ligand interactions.
Synthesis of Biologically Active Molecules
Functionalized derivatives of 2-Pyrrolidinylphosphonic acid, such as diethyl (pyrrolidin-2-yl)phosphonate, have been synthesized for potential use in bioactive molecules . These derivatives can play key roles in the stability of various structures, such as collagen.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as 2-pyrrolidinylphosphonic acid, are known to interact with various biological targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Mode of Action
Compounds with a pyrrolidine ring are known to interact significantly with active site amino acids . For instance, the spiropyrrolidine moiety of a compound was found to engage in two H-bond interactions involving its –NH and –CO groups with those of the aliphatic nonpolar amino acid Gly78 .
Biochemical Pathways
Phosphonates, which include 2-pyrrolidinylphosphonic acid, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Direcciones Futuras
The pyrrolidine ring, a key feature of 2-Pyrrolidinylphosphonic Acid, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the future directions of 2-Pyrrolidinylphosphonic Acid could involve further exploration of its potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
pyrrolidin-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURSMUPRYMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystalline structure of 5-oxo-2-pyrrolidinylphosphonic acid?
A1: 5-oxo-2-pyrrolidinylphosphonic acid crystallizes in the orthorhombic system, specifically the Pbc21 space group. [] This information was determined through X-ray diffraction analysis and structure refinement. []
Q2: What is the conformation of the pyrrolidone ring in 5-oxo-2-pyrrolidinylphosphonic acid?
A2: The pyrrolidone ring adopts an intermediate conformation between an envelope and a half-chair conformation. [] This finding suggests some flexibility within the ring structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)


![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
